5,7-Difluoro-2,3-dihydrobenzo[b]furan
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluoro-2,3-dihydrobenzo[b]furan typically involves the fluorination of a suitable precursor. One common method is the reaction of 2,3-dihydrobenzofuran with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of fluorinating agents and by-products .
Chemical Reactions Analysis
Types of Reactions
5,7-Difluoro-2,3-dihydrobenzo[b]furan can undergo various chemical reactions, including:
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of fully hydrogenated derivatives
Substitution: Formation of substituted benzofuran derivatives
Scientific Research Applications
5,7-Difluoro-2,3-dihydrobenzo[b]furan has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5,7-Difluoro-2,3-dihydrobenzo[b]furan is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of these targets . Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-2,3-dihydrobenzo[b]furan: A chlorinated analog with similar chemical properties but different reactivity due to the presence of chlorine atoms.
5,7-Dibromo-2,3-dihydrobenzo[b]furan: A brominated analog with distinct reactivity patterns compared to the fluorinated compound.
2,3-Dihydrobenzo[b]furan: The non-fluorinated parent compound, which serves as a precursor for the synthesis of various derivatives.
Uniqueness
5,7-Difluoro-2,3-dihydrobenzo[b]furan is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
5,7-difluoro-2,3-dihydro-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTACBIJGRPIWCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371733 | |
Record name | 5,7-Difluoro-2,3-dihydrobenzo[b]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-20-0 | |
Record name | 5,7-Difluoro-2,3-dihydrobenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175203-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Difluoro-2,3-dihydrobenzo[b]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175203-20-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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